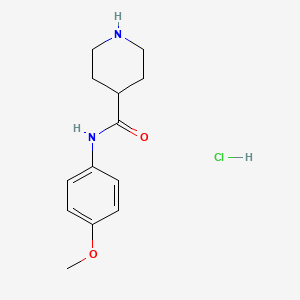

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is a laboratory chemical . It is also known as P-Amino-P-Methoxydiphenylamine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride has been reported in a study . The 4-methoxyphenyl group is nearly planar and it occupies an equatorial site on the piperazine ring .Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Biological Matrix Analysis

Research has identified psychoactive arylcyclohexylamines, closely related to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride, which were characterized and analyzed using various analytical techniques. These compounds were determined in biological matrices like blood, urine, and vitreous humor through methods such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. This analytical approach facilitates understanding the chemical properties and potential biological impacts of related compounds (De Paoli et al., 2013).

Radiotracer Development for PET Imaging

The development of radiotracers for positron emission tomography (PET) imaging is another significant area of research. Compounds structurally similar to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride have been synthesized for studying CB1 cannabinoid receptors and 5-HT1A receptors in the brain. These studies are crucial for advancing our understanding of neurological diseases and developing new diagnostic tools (Katoch-Rouse & Horti, 2003); (Choi et al., 2015).

Antibacterial and Antimicrobial Applications

One fascinating application of compounds similar to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is in the field of antimicrobial research. A study demonstrated the selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This approach could revolutionize the treatment of chronic bacterial infections and combat antibiotic resistance (Kim et al., 2011).

Neuropharmacological Research

In neuropharmacology, related compounds have been explored for their potential effects on serotonin receptors, offering insights into the treatment of disorders such as Alzheimer's disease and depression. This research contributes to our understanding of the neurochemical pathways involved in these diseases and the development of targeted therapies (Kepe et al., 2006).

Wirkmechanismus

Target of Action

The primary targets of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .

Mode of Action

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . This inhibition can lead to a decrease in cancer cell proliferation and an increase in cancer cell death .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 pathways, which are involved in cell proliferation and survival . By inhibiting these receptors, the compound can disrupt these pathways and lead to the death of cancer cells .

Pharmacokinetics

It has been reported that similar compounds have good absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cancer cell death . This can lead to a decrease in tumor size and potentially the eradication of the cancer .

Action Environment

The action of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s efficacy .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQKZQHIPPZUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride | |

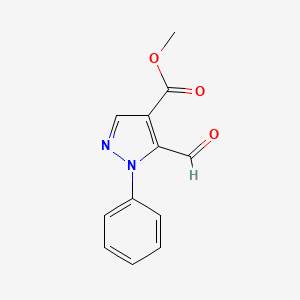

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

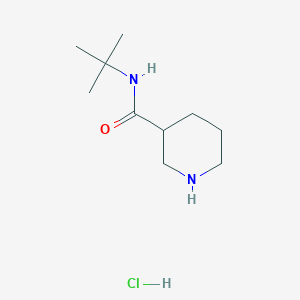

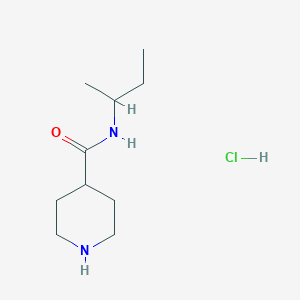

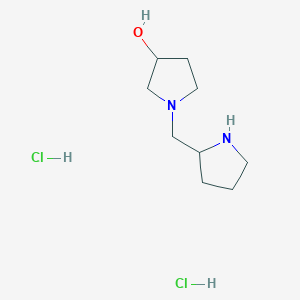

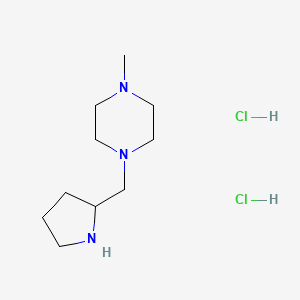

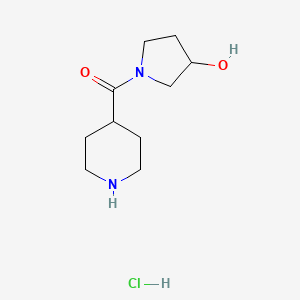

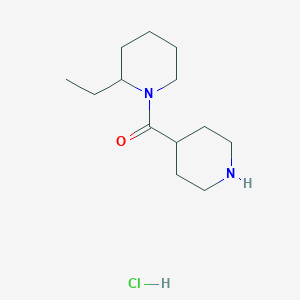

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)